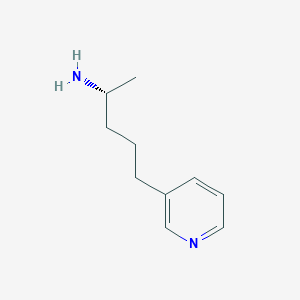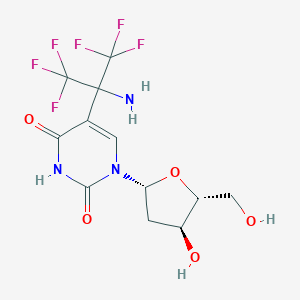![molecular formula C26H25N3O4 B039839 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid CAS No. 124985-63-3](/img/structure/B39839.png)
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid, commonly known as ACDC, is a fluorescent dye that has been widely used in scientific research. It is a member of the xanthenes family of dyes and is known for its bright red fluorescence. ACDC has been used in a variety of applications, including microscopy, flow cytometry, and fluorescence imaging.
Wirkmechanismus
The mechanism of action of ACDC involves its ability to bind to cellular structures and emit bright red fluorescence upon excitation with light. This property has made it a valuable tool for studying cellular processes and interactions.
Biochemical and Physiological Effects:
ACDC has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that the effects of ACDC on biochemical and physiological processes have not been extensively studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ACDC is its bright red fluorescence, which makes it easy to detect and track in cellular processes. Additionally, its low toxicity and ease of use make it a valuable tool in scientific research. However, one limitation of ACDC is its relatively low photostability, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research involving ACDC. One possible area of study is the development of more photostable derivatives of ACDC, which would increase its usefulness in long-term experiments. Another potential direction is the use of ACDC as a tool for studying cellular signaling pathways, as well as for monitoring changes in intracellular pH. Additionally, ACDC could be used as a probe for studying protein-protein interactions in living cells.
Synthesemethoden
The synthesis of ACDC involves several steps, including the condensation of 3,6-bis(dimethylamino)xanthene-9-carbaldehyde with cyclohexane-1,4-dione, followed by acetylation of the resulting compound. The final product is obtained by treating the acetylated compound with a strong acid, such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
ACDC has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence imaging. It has also been used as a probe for studying protein-protein interactions, as well as for monitoring changes in intracellular pH.
Eigenschaften
CAS-Nummer |
124985-63-3 |
|---|---|
Molekularformel |
C26H25N3O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
InChI-Schlüssel |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Kanonische SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Synonyme |
acetamidotetramethylrhodamine ATMR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)




